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Compound of Interest

Compound Name: Dichlorophenylborane

Cat. No.: B1345638 Get Quote

CAS Number: 873-51-8 Molecular Formula: C₆H₅BCl₂

This technical guide provides an in-depth overview of Dichlorophenylborane, a versatile

organoboron compound widely utilized as a Lewis acid catalyst in organic synthesis. This

document is intended for researchers, scientists, and professionals in the field of drug

development and chemical research, offering detailed information on its properties, synthesis,

and key applications, including experimental protocols and mechanistic insights.

Physicochemical Properties
Dichlorophenylborane is a colorless liquid at room temperature with a pungent odor. It is

highly reactive and sensitive to moisture and air, hydrolyzing to form phenylboronic acid. Proper

handling under inert atmosphere is crucial for its effective use.

Property Value Reference

CAS Number 873-51-8

Molecular Formula C₆H₅BCl₂

Molecular Weight 158.82 g/mol

Boiling Point 66 °C at 11 mmHg

Density 1.224 g/mL at 25 °C

Refractive Index n20/D 1.545
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Synthesis of Dichlorophenylborane
A common laboratory-scale synthesis of Dichlorophenylborane involves the reaction of boron

trichloride with a phenylating agent.

Experimental Protocol: Synthesis from Boron
Trichloride
Materials:

Boron trichloride (BCl₃)

Tetraphenyltin (Ph₄Sn) or Phenylmagnesium bromide (PhMgBr)

Anhydrous solvent (e.g., hexanes, dichloromethane)

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen),

dissolve the phenylating agent in the anhydrous solvent.

Cool the solution to 0 °C using an ice bath.

Slowly add a solution of boron trichloride in the same solvent to the cooled solution of the

phenylating agent via the dropping funnel with vigorous stirring.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then reflux for 2-3 hours.

Monitor the reaction progress by ¹¹B NMR spectroscopy.

Upon completion, the reaction mixture is cooled, and the solid by-products (e.g., tin chloride

or magnesium salts) are removed by filtration under inert atmosphere.

The solvent is removed from the filtrate under reduced pressure.
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The crude Dichlorophenylborane is then purified by fractional distillation under reduced

pressure to yield a colorless liquid.

Reaction Setup Reaction Workup and Purification

Flame-dried, inert atmosphere flask Dissolve phenylating agent in anhydrous solvent Cool to 0 °C Slowly add BCl₃ solution Warm to RT and reflux for 2-3h Filter to remove by-products Remove solvent under reduced pressure Fractional distillation of crude product Pure Dichlorophenylborane

Click to download full resolution via product page

Fig. 1: General workflow for the synthesis of Dichlorophenylborane.

Applications in Organic Synthesis
Dichlorophenylborane is a potent Lewis acid that catalyzes a variety of organic

transformations, enabling the construction of complex molecular architectures.

Enantioselective Diels-Alder Reaction
Dichlorophenylborane can be used to prepare chiral Lewis acid catalysts for enantioselective

Diels-Alder reactions. A notable example involves the in-situ preparation of a catalyst from

Dichlorophenylborane and (1R,2S)-(-)-allo-threonine derivatives. This catalyst effectively

promotes the cycloaddition of dienes and dienophiles with high enantioselectivity.

Catalyst Preparation:

To a solution of (1R,2S)-(-)-allo-threonine derivative (1.0 equiv.) in anhydrous

dichloromethane at 0 °C under an inert atmosphere, add a solution of

Dichlorophenylborane (1.0 equiv.) in dichloromethane dropwise.

Stir the mixture at 0 °C for 30 minutes to form the chiral oxazaborolidine catalyst.

Diels-Alder Reaction:

Cool the freshly prepared catalyst solution to -78 °C.

Add the dienophile (e.g., an α,β-unsaturated ketone) (1.0 equiv.) to the catalyst solution.
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After stirring for 10 minutes, add the diene (e.g., cyclopentadiene) (1.2 equiv.) dropwise.

Stir the reaction mixture at -78 °C and monitor its progress by TLC.

Upon completion, quench the reaction with a saturated aqueous solution of sodium

bicarbonate.

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium

sulfate, and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.
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Fig. 2: Catalytic cycle of the Dichlorophenylborane-derived catalyst in an asymmetric Diels-
Alder reaction.

Vinylogous Mukaiyama Aldol Reaction
Dichlorophenylborane is an effective catalyst for the vinylogous Mukaiyama aldol reaction, a

powerful carbon-carbon bond-forming reaction that provides access to δ-hydroxy-α,β-

unsaturated carbonyl compounds. The Lewis acidity of Dichlorophenylborane activates the

aldehyde electrophile, facilitating the nucleophilic attack of a silyl dienolate.

To a solution of the aldehyde (1.0 equiv.) in anhydrous dichloromethane at -78 °C under an

inert atmosphere, add Dichlorophenylborane (1.1 equiv.) dropwise.

Stir the mixture for 15 minutes.

Add a solution of the silyl dienolate (1.2 equiv.) in dichloromethane dropwise.

Continue stirring at -78 °C and monitor the reaction by TLC.

Once the reaction is complete, quench with a saturated aqueous solution of ammonium

chloride.

Allow the mixture to warm to room temperature and extract the product with

dichloromethane.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography.
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Electrophile Activation

Nucleophilic Addition Workup and Purification
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Fig. 3: Experimental workflow for the Dichlorophenylborane-catalyzed vinylogous Mukaiyama
aldol reaction.

Synthesis of Lactimidomycin
Dichlorophenylborane has been implicated as a catalyst in synthetic routes towards the

natural product lactimidomycin, a potent anticancer and antiviral agent. While specific, detailed

protocols directly employing Dichlorophenylborane in the total synthesis of lactimidomycin

are not extensively published in common literature, its role is proposed in key bond-forming

steps, likely leveraging its Lewis acidity to catalyze aldol or related additions to construct the

complex carbon skeleton of the molecule. The syntheses of lactimidomycin often involve

multiple stereocenters and complex functionalities, where the catalytic activity of Lewis acids

like Dichlorophenylborane can be crucial for achieving the desired stereochemical control

and reaction efficiency.[1][2][3]

Safety and Handling
Dichlorophenylborane is a flammable liquid and is corrosive. It reacts violently with water. All

manipulations should be carried out in a well-ventilated fume hood, under a dry, inert

atmosphere (e.g., argon or nitrogen). Personal protective equipment, including safety goggles,

gloves, and a lab coat, should be worn at all times. In case of fire, use a dry chemical fire

extinguisher. Do not use water.
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Dichlorophenylborane is a valuable and reactive organoboron reagent with significant

applications in organic synthesis. Its strong Lewis acidity makes it an effective catalyst for a

range of important transformations, including enantioselective Diels-Alder reactions and

vinylogous Mukaiyama aldol reactions. The ability to form chiral catalysts in situ further

enhances its utility in asymmetric synthesis. Proper handling and storage are essential to

ensure its reactivity and for the safety of the user. This guide provides a foundational

understanding of Dichlorophenylborane for its effective application in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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